1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea
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Overview
Description
1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea is a complex organic compound characterized by its unique structure, which includes a benzo[d]oxazole ring and a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core. This can be achieved through the cyclization of 2-ethyl-6-aminophenol with chloroacetyl chloride under acidic conditions. Subsequently, the naphthyridine ring is introduced through a condensation reaction with 1,5-naphthyridin-4-amine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.
Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.
Substitution: Substitution reactions can introduce different functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a tool in biological studies, particularly in understanding cellular processes and signaling pathways.
Industry: Its properties may be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea can be compared to other similar compounds, such as:
2-Ethylbenzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole core but differ in their substituents and functional groups.
Naphthyridine derivatives: These compounds contain the naphthyridine moiety but may have different substituents and structural features.
Uniqueness: The uniqueness of this compound lies in its combination of the benzo[d]oxazole and naphthyridine rings, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike. Further studies are essential to unlock its full potential and explore its applications in various fields.
Properties
IUPAC Name |
1-(2-ethyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-2-16-22-12-6-5-11(10-15(12)25-16)21-18(24)23-14-7-9-19-13-4-3-8-20-17(13)14/h3-10H,2H2,1H3,(H2,19,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYHUGYEGJQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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